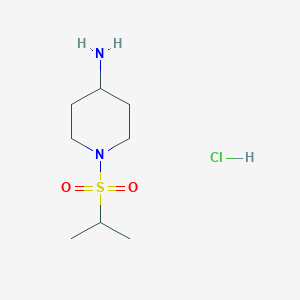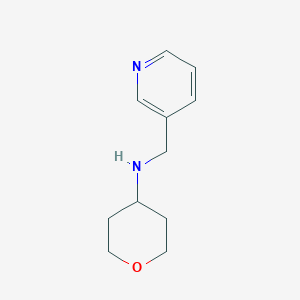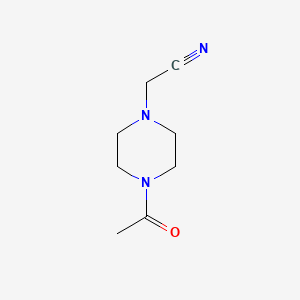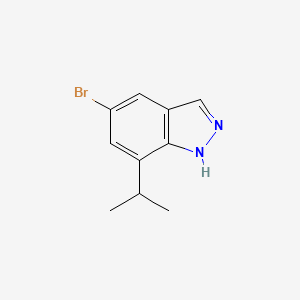
1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone
Descripción general
Descripción
1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone (abbreviated as 1-BP3ME) is an organic chemical compound that is used in various scientific research applications. It is a colorless, volatile liquid with a strong, sweet-smelling odor. It has been used in the synthesis of various compounds, such as ethers, amines, and esters. In addition, it has been used in the synthesis of pharmaceuticals and other compounds for various research applications.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The compound has been utilized in crystal structure studies, providing insights into molecular conformations and bond interactions. For example, a derivative of this compound showed specific cyclohexane ring conformations and an E conformation for the C=N double bond (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).
Synthesis of Derivative Compounds
- It serves as a starting point for synthesizing various derivative compounds. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups have been synthesized from corresponding acids (H. Kwiecień, M. Szychowska, 2006).
Catalysis and Chemical Reactions
- This compound is involved in catalysis and specific chemical reactions. For instance, its derivatives have been used in the synthesis of chalcone, showing the advantage of sonochemical methods over conventional methods (K. J. Jarag, D. Pinjari, A. Pandit, G. Shankarling, 2011).
Drug Synthesis
- It has applications in the synthesis of drugs, such as in the development of new routes for the production of iloperidone, where it is reacted with other compounds (W. Pa, 2013).
Antimicrobial Activity
- Some derivatives have shown potential in antimicrobial applications. Synthesized compounds from this chemical have been evaluated for their antimicrobial activity (M. Nagamani, Ch. Anjaiah, D. Praveen, P. Jalapathi, 2018).
Enantioselective Reactions
- It is utilized in enantioselective reactions. For example, a study described the use of a 4-hydroxy-α,α-diphenyl-l-prolinol containing polymethacrylate for the asymmetric reduction of 1-arylethanones (T. H. K. Thvedt, Tor E. Kristensen, E. Sundby, T. Hansen, B. Hoff, 2011).
Safety and Hazards
- Safety Data Sheet (SDS) : Refer to the SDS for BPE for detailed safety information.
Propiedades
IUPAC Name |
1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISSKLNYXVTSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593433 | |
| Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-49-6 | |
| Record name | 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in the synthesis of iloperidone?
A1: this compound (compound 7 in the study) serves as a crucial alkylating agent in the synthesis of iloperidone []. It reacts with the key intermediate (Z)-4-(2,4-difluorobenzoyl)piperidine oxime (compound 2) in a crucial alkylation step. This reaction is followed by a cyclization, ultimately leading to the formation of iloperidone. The researchers were able to synthesize compound 7 with a high purity of 99.0%, contributing to the overall efficiency and yield of the iloperidone synthesis.
Q2: The study highlights the use of methyl isopropyl ketone (MIPK) as a solvent. What are the advantages of using MIPK in this specific step of the synthesis?
A2: The study emphasizes that MIPK is a low-toxicity Class IV solvent []. Utilizing such a solvent in the alkylation and cyclization steps involving this compound aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. This choice of solvent demonstrates the researchers' efforts towards developing a safer and environmentally responsible synthetic route for iloperidone.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



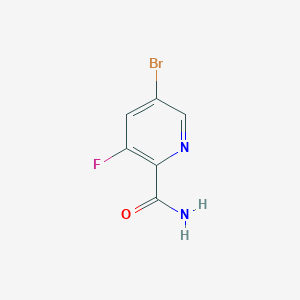
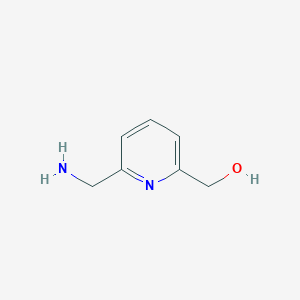

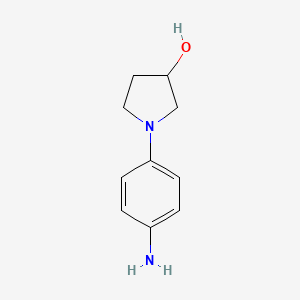
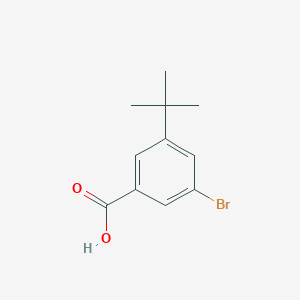
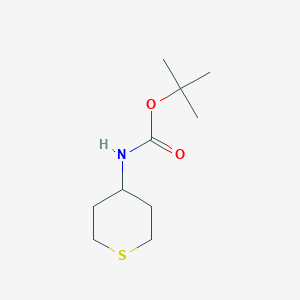
![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)
